7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique benzyl and chlorobenzylsulfanyl substituents, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may begin with commercially available purine derivatives.
Substitution Reactions: Introduction of the benzyl and chlorobenzylsulfanyl groups through nucleophilic substitution reactions.
Methylation: Methylation of the purine ring to introduce the methyl group at the 3-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Catalysts and Reagents: Use of specific catalysts to enhance reaction rates and selectivity.
Safety and Environmental Considerations: Implementation of safety protocols and waste management practices.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the benzyl or chlorobenzylsulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids, affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in respiratory diseases.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
331841-66-8 |
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Molecular Formula |
C20H17ClN4O2S |
Molecular Weight |
412.89 |
IUPAC Name |
7-benzyl-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H17ClN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-13-7-3-2-4-8-13)20(22-17)28-12-14-9-5-6-10-15(14)21/h2-10H,11-12H2,1H3,(H,23,26,27) |
InChI Key |
JZTHMWXLKMOZPE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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